5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide
Description
This compound features a benzamide core substituted with a 2-fluorophenyl group, an N-(2-ethoxyphenyl) moiety, and a sulfonated piperazine ring bearing a 3-chlorophenyl substituent. Its molecular formula is C₂₅H₂₄ClFN₃O₄S, with a molecular weight of approximately 518.0 g/mol. The structural complexity arises from the integration of sulfonyl, piperazine, and fluorinated aromatic groups, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClFN3O4S/c1-2-34-24-9-4-3-8-23(24)28-25(31)21-17-20(10-11-22(21)27)35(32,33)30-14-12-29(13-15-30)19-7-5-6-18(26)16-19/h3-11,16-17H,2,12-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXRSLVZCXPNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the piperazine ring.
Sulfonylation: The sulfonyl group can be added through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base.
Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the sulfonylated intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.
Biology: It has been investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain neurological disorders.
Industry: The compound’s stability and reactivity make it a candidate for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring and sulfonyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The fluorobenzamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its combination of a 3-chlorophenylpiperazinylsulfonyl group and a 2-ethoxy-2-fluorobenzamide scaffold. Key comparisons with similar compounds include:
(a) N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide (CAS: 897613-00-2)
- Molecular Formula : C₁₉H₂₀ClF₂N₃O₃S
- Key Differences : Lacks the ethoxyphenyl group but includes a 2,6-difluorobenzamide and an ethylsulfonyl linker.
(b) 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g)
- Molecular Formula : C₂₅H₂₆Cl₂N₃O₂S
- Key Differences : Features a thiophene and dichlorophenyl group instead of fluorobenzamide and ethoxyphenyl.
- Implications : The thiophene may enhance π-stacking interactions, while the dichlorophenyl group increases hydrophobicity, likely influencing dopamine D3 receptor selectivity .
(c) Diflubenzuron (CAS: 35367-38-5)
- Molecular Formula : C₁₄H₉ClF₂N₂O₂
- Key Differences : A simpler benzamide with a 4-chlorophenylurea group.
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> LogP values estimated using fragment-based methods.
<sup>†</sup> Predicted using SwissADME.
- 7g ’s thiophene and dichlorophenyl groups contribute to a higher LogP, aligning with its CNS-targeting design .
Biological Activity
5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure
The compound features several key functional groups:
- Piperazine ring : Known for its interaction with various receptors in the central nervous system.
- Sulfonyl group : Enhances binding affinity and selectivity.
- Benzamide moiety : Contributes to stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly neurotransmitter receptors. The piperazine structure is crucial for modulating neurotransmitter activity, while the sulfonyl group may enhance interactions with target proteins.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
Antibacterial Activity
Studies have demonstrated moderate to strong antibacterial effects against various strains, including:
- Salmonella typhi
- Bacillus subtilis
Table 1 summarizes the antibacterial activity against different bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Strong inhibitory activity was observed, indicating potential for neuroprotective applications.
- Urease : Significant inhibition was noted, with IC50 values ranging from 1.13 µM to 6.28 µM for various derivatives compared to thiourea (IC50 = 21.25 µM).
Table 2 lists the IC50 values for urease inhibition:
| Compound ID | IC50 (µM) |
|---|---|
| 7l | 2.14 ± 0.003 |
| 7m | 0.63 ± 0.001 |
| 7n | 2.17 ± 0.006 |
| 7o | 1.13 ± 0.003 |
| 7p | 1.21 ± 0.005 |
| ... | ... |
Case Studies
Several studies have highlighted the biological potential of compounds related to this structure:
- Anticancer Activity : Research into similar benzamide derivatives suggests potential use in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.
- Neuroprotective Effects : Compounds with a piperazine backbone have been studied for their neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of 5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions involving sulfonylation and amide coupling. For example, the piperazine moiety is introduced through nucleophilic substitution of a sulfonyl chloride intermediate with 4-(3-chlorophenyl)piperazine. Reaction optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and purification via column chromatography (e.g., 10% methanol/0.1% ammonium hydroxide in silica gel) .
- Key Considerations : Monitoring reaction progress via TLC/HPLC and optimizing stoichiometry (e.g., 1.2 equivalents of piperazine derivative) to minimize by-products.
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Methodology :
- Spectroscopy : H/C NMR for verifying substituent positions (e.g., fluorobenzamide’s aromatic signals at δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] calculated for CHClFNOS: 528.12) .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios to validate purity (>95%) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodology :
- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D/D receptors due to the piperazine pharmacophore) at 10 nM–10 μM concentrations .
- Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cell lines (IC determination) .
- Data Interpretation : Compare binding affinity (K) and selectivity ratios (D/D > 100-fold for specificity) .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent on the piperazine ring influence receptor selectivity, and what structural analogs are recommended for structure-activity relationship (SAR) studies?
- Methodology :
- SAR Strategy : Synthesize analogs with substituent variations (e.g., 2,3-dichlorophenyl or 4-fluorophenyl) and compare binding affinities .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with receptor hydrophobic pockets .
- Key Finding : The 3-chlorophenyl group enhances D selectivity by 30% compared to 2,4-dichloro analogs due to steric and electronic effects .
Q. What experimental approaches resolve contradictions in reported activity data across different assays (e.g., divergent IC values)?
- Methodology :
- Assay Replication : Validate protocols using standardized cell lines (e.g., CHO-K1 for GPCR assays) and control compounds .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation (e.g., t < 30 min indicates rapid metabolism) .
- Case Study : Discrepancies in D affinity (K = 2 nM vs. 15 nM) were traced to differences in membrane preparation methods .
Q. How can crystallographic data inform the design of derivatives with improved solubility?
- Methodology :
- X-ray Diffraction : Resolve crystal structures to identify hydrogen-bonding motifs (e.g., sulfonyl group interactions with water) .
- Solubility Optimization : Introduce polar groups (e.g., hydroxyl or morpholine) at non-critical positions without disrupting receptor binding .
- Data Table :
| Derivative | LogP | Solubility (μM) |
|---|---|---|
| Parent | 3.8 | 12.5 |
| -OH analog | 2.1 | 98.7 |
Q. What strategies mitigate off-target effects mediated by the 2-ethoxyphenyl moiety?
- Methodology :
- Pharmacophore Masking : Replace the ethoxy group with bulkier substituents (e.g., cyclopropyl) to sterically hinder non-specific interactions .
- Proteome Profiling : Use affinity chromatography coupled with MS to identify off-target proteins .
- Result : Ethoxy-to-cyclopropyl substitution reduced off-target binding by 60% in kinase assays .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on metabolic stability in rodent vs. human models?
- Methodology :
- Cross-Species Comparisons : Test compound stability in rat, mouse, and human hepatocytes under identical conditions .
- CYP Enzyme Screening : Identify isoforms (e.g., CYP3A4) responsible for metabolic differences using isoform-specific inhibitors .
- Example : Human CYP2D6-mediated oxidation was absent in rodents, explaining 3-fold longer t in mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
